molecular formula C9H8N2O2S B11118002 5-methyl-N-(1,3-thiazol-2-yl)furan-2-carboxamide

5-methyl-N-(1,3-thiazol-2-yl)furan-2-carboxamide

Cat. No.: B11118002
M. Wt: 208.24 g/mol
InChI Key: FGUYKDJNAJLKAN-UHFFFAOYSA-N
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Description

5-methyl-N-(1,3-thiazol-2-yl)furan-2-carboxamide is a heterocyclic compound that contains both a thiazole and a furan ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(1,3-thiazol-2-yl)furan-2-carboxamide typically involves the reaction of 5-methyl-1,3-thiazole-2-amine with furan-2-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(1,3-thiazol-2-yl)furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the carboxamide can be reduced to form the corresponding amine.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require the presence of a strong acid catalyst, such as sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored as a potential lead compound for the development of new drugs, particularly those targeting bacterial and fungal infections.

Mechanism of Action

The mechanism of action of 5-methyl-N-(1,3-thiazol-2-yl)furan-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or disrupting cellular processes. The furan ring may also contribute to the compound’s biological activity by enhancing its binding affinity to the target molecules.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide: A brominated derivative with similar structural features.

    2,4-disubstituted thiazoles: Compounds with similar thiazole rings but different substituents at the 2 and 4 positions.

    Indole derivatives: Compounds containing an indole ring, which can exhibit similar biological activities.

Uniqueness

5-methyl-N-(1,3-thiazol-2-yl)furan-2-carboxamide is unique due to the combination of the thiazole and furan rings, which may confer distinct biological activities and chemical reactivity. The presence of the methyl group on the thiazole ring can also influence the compound’s properties, potentially enhancing its activity or selectivity for certain targets.

Properties

Molecular Formula

C9H8N2O2S

Molecular Weight

208.24 g/mol

IUPAC Name

5-methyl-N-(1,3-thiazol-2-yl)furan-2-carboxamide

InChI

InChI=1S/C9H8N2O2S/c1-6-2-3-7(13-6)8(12)11-9-10-4-5-14-9/h2-5H,1H3,(H,10,11,12)

InChI Key

FGUYKDJNAJLKAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=NC=CS2

Origin of Product

United States

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